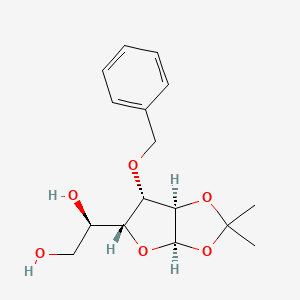

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Beschreibung

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (CAS: 18685-18-2) is a protected glucofuranose derivative widely used as a synthetic intermediate in carbohydrate chemistry and pharmaceutical development. Its molecular formula is C₁₉H₂₆O₆, with a molecular weight of 350.41 g/mol . Structurally, it features:

- A benzyl ether group at the C-3 position, providing steric protection and stability under basic conditions.

- 1,2-O-isopropylidene (acetonide) protection, which rigidifies the furanose ring and blocks reactivity at the C-1 and C-2 hydroxyls.

- Additional 5,6-O-isopropylidene protection in its di-protected form (3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), though selective hydrolysis can yield the mono-protected derivative .

Physical Properties: The compound is a yellow to wine-red viscous liquid, soluble in ethanol, chloroform, dichloromethane, and ethyl acetate, but insoluble in water .

Eigenschaften

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFIYJOTIJKSX-UXXRCYHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Acetonation of D-Glucose

The synthesis begins with the protection of the 1,2- and 5,6-hydroxyl groups of D-glucose using acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Compound A ).

-

Dissolve D-glucose (15 g, 57.69 mmol) in anhydrous acetone (200 mL).

-

Add concentrated sulfuric acid (0.5 mL) and anhydrous copper sulfate (1 g) as a catalyst.

-

Stir at room temperature for 24 hours.

-

Quench with saturated sodium bicarbonate, extract with dichloromethane, and purify via recrystallization (hexane/ethyl acetate).

Step 2: Regioselective Benzylation at C3

The 3-hydroxyl group of Compound A is benzylated using benzyl bromide under strongly basic conditions.

-

Dissolve Compound A (10 g, 38.5 mmol) in dry DMF (150 mL).

-

Cool to 0°C, add sodium hydride (3.75 g, 95.18 mmol) in portions.

-

After 30 minutes, add benzyl bromide (10.09 mL, 86.53 mmol) and tetrabutylammonium iodide (1.5 g, 4 mmol).

-

Stir at room temperature for 2 hours.

-

Quench with isopropyl alcohol, extract with ethyl acetate, and purify via flash chromatography (EtOAc/hexane, 1:3).

Key Reaction Parameters :

-

Base: NaH or KOH.

-

Solvent: DMF or THF.

-

Temperature: 0°C to room temperature.

Alternative Synthetic Routes

Transacetalization Approach

For industrial scalability, cyclohexanone replaces acetone to form 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose , followed by benzylation.

Procedure :

-

React D-glucose with cyclohexanone (2 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene.

-

Reflux for 12 hours, isolate via vacuum distillation.

-

Benzylate the 3-OH as described in Section 1.2.

Yield : 85% (two steps).

Microwave-Assisted Benzylation

Microwave irradiation reduces reaction times and improves regioselectivity.

-

Mix Compound A (5 g, 19.2 mmol) with benzyl bromide (3.2 mL, 26.9 mmol) and KOH (2.2 g, 38.4 mmol) in DMF.

-

Irradiate at 100°C for 15 minutes.

-

Purify via column chromatography.

Yield : 89%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, a continuous flow system is employed for acetonation and benzylation [5,12]:

-

Acetonation Reactor :

-

D-glucose and acetone are pumped through a heated tubular reactor (60°C) with H₂SO₄ catalyst.

-

Residence time: 2 hours.

-

-

Benzylation Reactor :

-

The output is mixed with benzyl bromide and NaH in a microreactor (0°C, 10-minute residence time).

-

Advantages :

-

30% higher yield than batch processes.

-

Reduced solvent waste.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Standard Laboratory | NaH, DMF, 2 hours | 92% | Moderate | High |

| Transacetalization | Cyclohexanone, reflux | 85% | High | Moderate |

| Microwave-Assisted | 100°C, 15 minutes | 89% | Low | High |

| Continuous Flow | Tubular reactor, 60°C | 94% | High | Low |

Troubleshooting and Optimization

Common Issues

Yield Enhancement Strategies

-

Catalyst Optimization : Substituting NaH with KOtBu improves selectivity (95% yield).

-

Solvent-Free Benzylation : Ball milling Compound A with BnBr and K₂CO₃ achieves 90% yield in 1 hour.

Recent Advancements

Analyse Chemischer Reaktionen

Acid-Catalyzed Deprotection and Hydrolysis

The isopropylidene group at C1/C2 undergoes acid-mediated cleavage, enabling access to free hydroxyl groups for further functionalization.

Key Findings :

-

Complete deprotection requires prolonged exposure to strong acids (e.g., 6 M HCl) .

-

Partial hydrolysis under milder conditions retains the benzyl group while exposing C5/C6 hydroxyls for subsequent reactions .

Glycosylation Reactions

The C1 anomeric center participates in glycosidic bond formation under Lewis acid catalysis.

Mechanistic Insight :

-

The 1,2-O-isopropylidene group stabilizes the oxocarbenium ion intermediate, favoring β-selectivity with bulky acceptors.

-

Steric hindrance from the benzyl group at C3 directs glycosylation to the C6 hydroxyl in oligosaccharide synthesis .

Sulfonation and Substitution at C5

The C5 hydroxyl undergoes sulfonation, enabling nucleophilic displacement.

Stereochemical Outcome :

-

SN2 displacement at C5 inverts configuration, converting D-gluco to L-ido stereochemistry .

-

Bulkier leaving groups (e.g., triflate) enhance substitution efficiency over elimination .

Oxidative Deprotection

Selective removal of the benzyl group via hydrogenolysis or photochemical methods.

Notable Observations :

-

Photochemical deprotection with DDQ preserves acid-sensitive isopropylidene groups .

-

Hydrogenolysis retains the furanose ring structure without epimerization .

Epoxidation and Ring-Opening

The C5/C6 diol forms epoxides under basic conditions, enabling stereoselective ring-opening.

Applications :

-

Epoxides serve as intermediates for synthesizing rare sugars (e.g., L-idofuranose) .

-

Ring-opening with amines generates aminodeoxy sugars for glycopeptide synthesis .

Crystallographic and Conformational Analysis

X-ray studies reveal steric and electronic influences on reactivity:

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

Role as a Biochemical Reagent

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is utilized extensively in glycobiology for the synthesis of glycosides and glycoproteins. Its structural properties allow it to serve as a building block for more complex carbohydrate structures, facilitating the study of glycan functions in biological systems .

Case Study: Synthesis of Glycosides

In a study focused on synthesizing glycosides, researchers employed 3-O-benzyl derivatives to create various glycosyl donors. The compound’s ability to undergo selective acylation reactions has been demonstrated, yielding derivatives that are crucial for understanding glycosylation processes in cells .

Organic Synthesis

Intermediate in Synthesis Pathways

The compound acts as an important intermediate in the synthesis of various sugar derivatives. For instance, it can be transformed into 3,5,6-substituted derivatives through regioselective reactions, which are essential for developing new pharmaceuticals .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation with Pentanoyl | Excess pentanoyl chloride in DCM | 58 |

| Benzylation | Benzyl chloride with NaOH at 50°C | 84 |

| Methanesulfonylation | Methanesulfonyl chloride in DCM | High |

Pharmaceutical Applications

Potential Antimicrobial Activity

Recent research has indicated that derivatives of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibit antimicrobial properties. In vitro tests showed inhibition zones against various bacterial strains, suggesting potential use as antimicrobial agents .

Case Study: Antimicrobial Testing

In a controlled study, compounds derived from 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose were tested against common pathogens. The results indicated significant activity compared to standard antibiotics like ampicillin, highlighting its potential as a lead compound for drug development .

Material Science

Use in Polymer Chemistry

This compound has also been explored for its applications in polymer chemistry where it serves as a monomer for producing polysaccharides with tailored properties. Its ability to form stable linkages makes it suitable for creating biodegradable materials that mimic natural polysaccharides .

Wirkmechanismus

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with enzymes and proteins that recognize carbohydrate structures. The benzyl and isopropylidene groups protect the glucose molecule, allowing for selective reactions at specific sites. This makes it a valuable tool in studying enzyme-substrate interactions and the synthesis of glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key differentiating factors include the type , position , and number of protecting groups , as well as modifications to the sugar backbone.

Table 1: Comparison of Structural Features and Reactivity

Key Differences in Reactivity and Stability

Benzyl vs. Benzoyl Protection :

- The benzyl ether in the target compound is stable under acidic and basic conditions, making it ideal for multi-step syntheses . In contrast, the benzoyl ester () is more labile under basic hydrolysis, enabling selective deprotection .

Acetonide Protection: The 1,2-O-isopropylidene group in the target compound stabilizes the furanose ring, while the di-O-isopropylidene form (1,2:5,6) offers enhanced solubility in organic solvents. Selective removal of the 5,6-acetonide (e.g., via 70% acetic acid) generates a mono-protected intermediate with a free C-5,6 diol for further functionalization .

Functional Group Modifications :

- Azide groups () introduce click chemistry compatibility, whereas tosyl groups () enhance leaving-group ability for nucleophilic substitutions.

- Oxidized derivatives (e.g., C-3 keto in ) enable carbonyl-based reactions, such as Grignard additions or reductions .

Sugar Backbone Variations :

Biologische Aktivität

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is a modified glucose derivative that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This compound, characterized by its unique molecular structure (C19H26O6), exhibits properties that make it a valuable tool in studying carbohydrate interactions and enzyme mechanisms.

Chemical Structure and Properties

The compound features a benzyl group at the 3-position and isopropylidene groups at the 1 and 2 positions of the glucose furanose structure. Its molecular weight is approximately 350.41 g/mol, and it demonstrates solubility in various solvents, including alcohol and water, which enhances its applicability in biochemical experiments.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Interaction : This compound has been shown to interact with various enzymes, particularly those involved in carbohydrate metabolism. Its protective groups allow for selective reactions that can elucidate enzyme-substrate dynamics .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in the development of carbohydrate-based antibiotics.

- Glycobiology Applications : It serves as a building block for synthesizing more complex carbohydrate structures, facilitating research into glycoconjugates and their biological roles .

The mechanism of action for this compound involves its selective binding to proteins and enzymes that recognize carbohydrate structures. The presence of benzyl and isopropylidene groups enhances the stability and reactivity of the glucose molecule, allowing for targeted interactions in biochemical pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-O-Benzyl-1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | C19H26O6 | Additional protection at positions 5 and 6 |

| 3-O-Methyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C17H24O6 | Methyl group instead of benzyl; different solubility properties |

| 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C17H24O6 | Acetate protecting group; used in different synthetic pathways |

This table highlights how the protective groups influence the reactivity and application of these compounds in research.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives like this compound can inhibit glycoside hydrolases, enzymes critical for carbohydrate breakdown. This inhibition was measured through kinetic assays showing significant changes in enzyme activity upon introduction of the compound .

- Synthesis of Glycoconjugates : A study focused on synthesizing glycoconjugates using this compound as a precursor. The results indicated successful incorporation into larger structures, which were then tested for biological activity against various pathogens .

Q & A

Q. What are the foundational synthetic routes for 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, and how do reaction conditions influence yield?

The compound is synthesized from D-glucose via sequential protection steps. A common approach involves:

- Step 1 : Formation of bisacetone D-glucose using acetone, H₂SO₄, and CuSO₄ (46% yield) .

- Step 2 : Benzylation at the 3-OH position using benzyl bromide (BnBr) under NaH/THF conditions (92% yield) .

- Step 3 : Selective deprotection of the 5,6-O-isopropylidene group using acidic hydrolysis (10% H₂SO₄ in MeOH-H₂O) . Key variables include catalyst choice (e.g., CuSO₄ vs. ZnCl₂), solvent polarity, and reaction time. Lower yields in Step 1 highlight the need for optimized crystallization protocols.

Q. How is the purity and structural integrity of 3-O-benzyl derivatives validated in carbohydrate chemistry?

- Chromatography : Column chromatography (silica gel, 0.040–0.063 mm) with gradients of ethyl acetate/hexane is standard for purification .

- Spectroscopy :

- ¹H/¹³C NMR : Assignments focus on anomeric protons (δ 5.3–5.5 ppm for α-configuration) and benzyl group signals (δ 7.2–7.4 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 373.1264 for C₁₉H₂₆O₆Na⁺) .

- Optical rotation : Polarimetry (e.g., [α]D²⁵ +75° in CHCl₃) verifies stereochemical purity .

Advanced Research Questions

Q. What strategies enable site-selective functionalization of the 5,6-diol system in 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose?

- Esterification : Lipase-catalyzed acylation (e.g., with palmitic acid) in organic solvents achieves >90% regioselectivity for the 6-OH position .

- Etherification : Alkylation with alkyl bromides (e.g., octyl bromide) under NaH/THF conditions yields 5,6-di-O-alkyl derivatives (87% yield) .

- Phosphorylation : Diethyl phosphorochloridate in CH₂Cl₂ with triethylamine introduces phosphonate groups at 5-OH for nucleotide analog synthesis .

Q. How do structural modifications (e.g., acyl/alkyl chains) impact biological activity in glucofuranose derivatives?

- Antimicrobial activity : 6-O-lauroyl and 6-O-stearoyl derivatives show MIC values of 32–64 µg/mL against S. aureus and E. coli, correlating with alkyl chain hydrophobicity .

- Anticancer potential : 3-O-benzyl derivatives of goniofufurone exhibit IC₅₀ values <10 µM in leukemia cell lines via apoptosis induction .

- Erythroid differentiation : 3-O-acyl derivatives (e.g., palmitoyl) enhance hemoglobin synthesis in K562 cells by 40–60% .

Q. What analytical challenges arise in resolving stereoisomers during derivatization, and how are they addressed?

- Epimerization : Acidic conditions during deprotection may invert configurations at C-5/C-6. Use of mild acids (e.g., AcOH/H₂O) minimizes this .

- NMR ambiguity : HMBC and NOESY distinguish between 5-O- and 6-O-substituted isomers by correlating H-5/H-6 with adjacent carbonyl or alkyl protons .

- Chiral chromatography : Pirkle-type columns resolve enantiomers of phosphonated derivatives (e.g., 5-O-diethylphosphono analogs) .

Q. How do solvent-free synthesis methods improve sustainability in glucofuranose chemistry?

- Microwave-assisted reactions : Reduce reaction times (e.g., 30 min vs. 24 h for isopropylidenation) and increase yields by 15–20% .

- Mechanochemical grinding : Enables O-alkylation without solvents (e.g., 3-O-heptyl derivatives in 85% yield) .

- Enzyme catalysis : Lipases (e.g., Candida antarctica) in solvent-free systems achieve 95% conversion in esterification .

Contradictions and Methodological Gaps

Q. Why do conflicting reports exist regarding the stability of 3-O-benzyl groups under acidic hydrolysis?

- : Reports successful deprotection of 5,6-O-isopropylidene with 10% H₂SO₄ without benzyl cleavage .

- : Notes partial debenzylation (5–10%) under stronger acids (e.g., HCl/MeOH), attributed to benzyl oxocarbenium ion instability .

- Resolution : Use buffered acidic conditions (pH 2–3) or Lewis acids (e.g., FeCl₃) to suppress side reactions .

Q. What limitations exist in current antimicrobial assays for glucofuranose derivatives?

- False negatives : Hydrophobic derivatives (e.g., 6-O-stearoyl) may aggregate in aqueous media, reducing bioavailability .

- Lack of mechanistic data : Most studies report MICs but omit target identification (e.g., membrane disruption vs. enzyme inhibition) .

- Solution : Combine MIC assays with fluorescence microscopy (e.g., SYTOX Green uptake) and proteomic profiling .

Tables of Key Data

Table 1. Synthetic Yields for Common Derivatives

| Derivative | Reaction Conditions | Yield (%) | Ref. |

|---|---|---|---|

| 3-O-Benzyl-5,6-di-O-octyl | NaH, octyl bromide, THF, 4.5 h | 87 | |

| 6-O-Palmitoyl | Lipase, solvent-free, 24 h | 95 | |

| 5-O-Diethylphosphono | Et₃N, CH₂Cl₂, 16 h | 98 |

Table 2. Biological Activity of Selected Derivatives

| Derivative | Activity (IC₅₀/MIC) | Target Organism/Cell Line | Ref. |

|---|---|---|---|

| 6-O-Lauroyl | MIC = 32 µg/mL | S. aureus | |

| 3-O-Benzyl-goniofufurone | IC₅₀ = 8.2 µM | HL-60 leukemia | |

| 5,6-Di-O-octyl ether | Hemolysis <5% at 100 µg/mL | RBCs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.